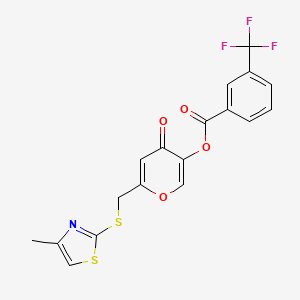

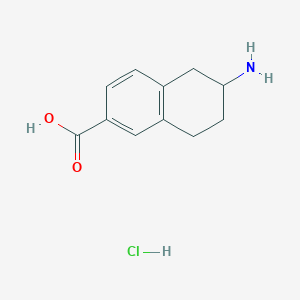

![molecular formula C11H7Cl2N5O2S B2545240 2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034281-43-9](/img/structure/B2545240.png)

2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Thiophenes are a type of five-membered aromatic compounds with four carbon atoms and a sulfur atom. The compound you mentioned seems to be a complex molecule that includes both these structures.

Synthesis Analysis

Triazoles can be synthesized via several methods, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions .Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The exact structure of the compound would depend on the specific positions and orientations of the various functional groups in the molecule.Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions due to their versatile structure. They can react with various electrophiles and nucleophiles, leading to a wide range of possible products .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and functional groups. Triazoles generally exhibit weak luminescent properties and can exhibit ambipolar semiconductor properties .Scientific Research Applications

Antitumor and Antimicrobial Activities

- Antitumor and Antimicrobial Applications : Research on enaminones and related pyrazole derivatives has shown potential in the synthesis of compounds with significant antitumor and antimicrobial activities. These studies highlight the role of pyrazole-containing enaminones as intermediates in producing various derivatives, some of which exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil, and also showed antimicrobial activity against selected pathogens (Riyadh, 2011).

Synthetic Routes and Chemical Modifications

- Synthesis of Triazolo[4,3-a]pyrazines and Derivatives : The synthesis and modification of triazolo[4,3-a]pyrazines and related structures have been a focus due to their potential in developing new molecules with desirable biological activities. For instance, the creation of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines and their evaluation for anticonvulsant activity demonstrates the interest in modifying this core structure for therapeutic uses (Kelley et al., 1995).

Chemical Properties and Reactivity

- Chemical Transformations and Reactivity : Studies involving the reactivity of enaminones with heterocyclic amines leading to the formation of azolopyrimidines, azolopyridines, and other heterocyclic compounds illustrate the diverse reactivity of structures related to the compound . This reactivity is fundamental for the synthesis of new heterocyclic compounds with potential applications in various fields of chemistry and biology (Almazroa et al., 2004).

Cardiovascular Applications

- Cardiovascular Research Applications : The exploration of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems for their coronary vasodilating and antihypertensive activities underscores the potential of triazolo[4,3-a]pyrazine derivatives in cardiovascular research. Such studies point to the exploration of these compounds for developing new therapeutic agents (Sato et al., 1980).

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is ongoing research into developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The development of new synthetic methods and the discovery of new biological activities are also areas of active research .

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cdk2 , a cyclin-dependent kinase essential for cell proliferation .

Mode of Action

Similar compounds have been shown to inhibit cdk2, resulting in significant alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can disrupt cell cycle progression, affecting pathways related to cell proliferation .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have demonstrated significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .

Biochemical Analysis

Biochemical Properties

The compound 2,5-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide is capable of binding in the biological system with a variety of enzymes and receptors . The triazole nucleus, in particular, is present as a central structural component in a number of drug classes

Cellular Effects

These compounds can influence cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

Similar compounds have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . Molecular docking simulations suggest these compounds fit well into the CDK2 active site through essential hydrogen bonding .

Properties

IUPAC Name |

2,5-dichloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N5O2S/c12-6-3-5(8(13)21-6)10(19)15-4-7-16-17-9-11(20)14-1-2-18(7)9/h1-3H,4H2,(H,14,20)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGMPEODPPIPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=O)N1)CNC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2545160.png)

![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)

![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

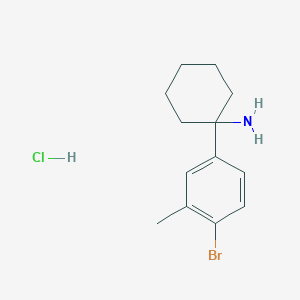

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545167.png)

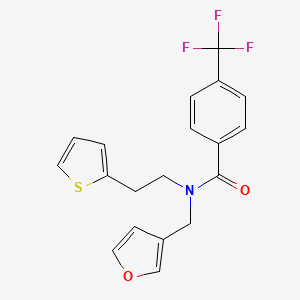

![2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)

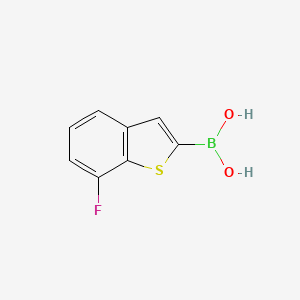

![3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)

![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)